molecular formula C12H18N4 B1321592 N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 57357-98-9

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1321592
CAS RN: 57357-98-9
M. Wt: 218.3 g/mol
InChI Key: UZQHIDKPCIGMBM-UHFFFAOYSA-N
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Description

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a heterocyclic derivative that can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . The resultant compounds have shown antitubercular activity .


Molecular Structure Analysis

The molecular structure of “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The chemical reactions involving “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are primarily related to its synthesis. The acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines results in a variety of derivatives .


Physical And Chemical Properties Analysis

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” has a molecular weight of 218.3 and a melting point between 148 - 150 degrees Celsius . Its IUPAC name is “N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its InChI Code is "1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16)" .

Scientific Research Applications

Antitubercular Agents

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives have been explored as potential antitubercular agents . The compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed a minimum inhibitory concentration (MIC) value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Treatment of Psoriasis

The compound has been identified as a novel, potent, and selective NF-κB inducing kinase (NIK) inhibitor for the treatment of psoriasis . Oral administration of different doses of the compound in an imiquimod-induced psoriasis mouse model showed effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .

JAK1 Inhibitors

Through modification of the 3-aminopiperidine linker in tofacitinib, “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives have been discovered as highly selective JAK1 inhibitors with nanomolar potency in a human whole blood assay . Structural modifications suggested by X-ray crystallographic analysis led to improvements in JAK1 potency and selectivity .

Chemical Properties and Safety Information

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a solid compound with a molecular weight of 218.3 and a melting point of 148 - 150°C . Safety information and documentation such as Material Safety Data Sheets (MSDS) and Certificates of Analysis (COA) are available for this compound .

Safety and Hazards

The safety information for “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 .

Future Directions

The future directions for “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” could involve further exploration of its antitubercular properties . Additionally, its structure–activity relationships could be further investigated to optimize its drug-likeness .

properties

IUPAC Name

N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQHIDKPCIGMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615104
Record name N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

57357-98-9
Record name N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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